molecular formula C11H15NO3 B6258612 methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate CAS No. 116419-00-2

methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Cat. No.: B6258612
CAS No.: 116419-00-2
M. Wt: 209.2
InChI Key:
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Description

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, and an acetate group attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(4-hydroxy-3,5-dimethylpyridin-2-yl)acetate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Methyl 2-(4-ethoxy-3,5-dimethylpyridin-2-yl)acetate: Differing by the presence of an ethoxy group instead of a methoxy group.

    Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)propanoate: Differing by the presence of a propanoate group instead of an acetate group.

Properties

CAS No.

116419-00-2

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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